molecular formula C18H17FN2O3S2 B2968609 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895471-58-6

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B2968609
CAS No.: 895471-58-6
M. Wt: 392.46
InChI Key: OIUPXMLSTPOPLB-CZIZESTLSA-N
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Description

This compound features a benzo[d]thiazole core substituted with 3,6-dimethyl groups and an (E)-configured propanamide side chain linked to a 4-fluorophenylsulfonyl moiety.

Properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S2/c1-12-3-8-15-16(11-12)25-18(21(15)2)20-17(22)9-10-26(23,24)14-6-4-13(19)5-7-14/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUPXMLSTPOPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound belongs to the class of thiazole derivatives, which have been widely studied for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18H18FNO2S
  • Molecular Weight : Approximately 345.4 g/mol
  • Key Functional Groups : Thiazole ring, sulfonamide group, and a fluorophenyl substituent.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole moiety allows for π-π stacking interactions and hydrogen bonding with target proteins, influencing their activity. Notably, the sulfonamide group enhances the compound's binding affinity to enzymes and receptors involved in disease pathways.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results underscore its potential as a lead compound in the development of new antibiotics.

Anticancer Properties

Studies have explored the anticancer potential of this compound, particularly its ability to induce apoptosis in cancer cells. In vitro assays demonstrated that it can inhibit cell proliferation in several cancer cell lines:

Cell Line IC50 (µM)
HeLa15.5
MCF-712.8
A54918.2

The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell cycle progression.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH assay. The compound exhibited significant free radical scavenging activity:

Compound Concentration (µg/mL) % Inhibition
1045
2568
5085

These findings suggest that this compound could play a role in preventing oxidative stress-related diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Mahmoud Arafat et al. demonstrated that derivatives similar to this compound showed promising results against drug-resistant bacterial strains, emphasizing the need for further development in this area .
  • Anticancer Activity : In a recent publication, researchers reported that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted therapy .

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Compound 6e/6f: (E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)alkylamides (alkyl = octanamide, decanamide) Key Differences: Replace benzo[d]thiazole with a 4-bromophenyl-quinolinyl-thiazole core. The longer alkyl chains (C8/C10) increase hydrophobicity, reducing melting points (192°C for 6e vs. 180°C for 6f) compared to the target compound’s shorter propanamide chain . Spectral Data: IR C=O stretches at 1663–1682 cm⁻¹ and NMR aromatic shifts (δ 7.5–8.2 ppm) align with the target’s expected carbonyl and aryl signals .
  • Compound in : (E)-3-(Benzylsulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide Key Differences: Benzylsulfonyl vs. 4-fluorophenylsulfonyl group.

Substituent Effects on Electronic Properties

  • 4-Fluorophenylsulfonyl vs. Halogenated Aryl Groups: Compounds in (e.g., [7–9]) feature 4-X-phenylsulfonyl groups (X = H, Cl, Br). Fluorine’s electron-withdrawing nature enhances metabolic stability and binding affinity compared to heavier halogens . The target’s 4-fluorophenylsulfonyl group may exhibit stronger σ-hole interactions in biological systems than non-fluorinated analogs .
  • Alkyl vs. Aromatic Side Chains :

    • describes an ethyl-fluoro-benzothiazole derivative with an isobutyramide group. The shorter branched chain may reduce steric hindrance compared to the target’s linear propanamide .

Physical Properties

Compound Melting Point (°C) Lipophilicity (Predicted) Key Substituents
Target Compound Not Reported Moderate-High 3,6-Dimethyl, 4-Fluorophenylsulfonyl
6e (C8 chain) 192 High 4-Bromophenyl, Quinolinyl
6f (C10 chain) 180 Very High 4-Bromophenyl, Quinolinyl
Compound Not Reported Moderate Benzylsulfonyl, Methoxyethyl

Spectral Data and Structural Confirmation

IR Spectroscopy

  • Target Compound : Expected C=O stretch at ~1660–1680 cm⁻¹ (propanamide) and S=O stretches at ~1150–1250 cm⁻¹ (sulfonyl), consistent with analogs in –3 .
  • Triazole Derivatives () : Absence of C=O bands in [7–9] (1247–1255 cm⁻¹ for C=S) contrasts with the target’s retained carbonyl group .

NMR Spectroscopy

  • 1H-NMR : Aromatic protons in the 4-fluorophenyl group (δ ~7.2–7.8 ppm) and dimethyl thiazole protons (δ ~2.5–3.0 ppm) align with shifts in (δ 7.5–8.2 ppm for bromophenyl) .
  • 13C-NMR : Sulfonyl-linked carbons (~55–60 ppm) and carbonyl carbons (~170 ppm) match trends in .

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